molecular formula C15H13ClF3N3 B1603422 7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine CAS No. 647863-01-2

7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine

Cat. No. B1603422
M. Wt: 327.73 g/mol
InChI Key: YREWJHWRHYBMPE-UHFFFAOYSA-N
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Description



  • 7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine is a heterocyclic compound with a fused pyrimidine ring system.

  • The molecule contains a benzyl group, a chloro substituent, and a trifluoromethyl group.

  • It exhibits potential pharmacological activities due to its unique structure.





  • Synthesis Analysis



    • The synthesis of this compound involves several steps, including the introduction of the benzyl group, chlorination, and trifluoromethylation.

    • Specific synthetic routes and reagents would need to be explored in relevant literature.





  • Molecular Structure Analysis



    • The molecular formula is C₁₄H₁₀ClF₃N₂.

    • The compound consists of a pyrimidine ring fused with a benzene ring.

    • The trifluoromethyl group (CF₃) and the chloro substituent are attached to the benzene ring.





  • Chemical Reactions Analysis



    • Investigating chemical reactions involving this compound would require examining its reactivity with various nucleophiles, electrophiles, and catalysts.

    • Literature sources would provide specific reaction pathways.





  • Physical And Chemical Properties Analysis



    • Physical Properties :

      • Melting point, boiling point, solubility, and stability.



    • Chemical Properties :

      • Reactivity, acidity/basicity, and potential functional group transformations.






  • Scientific Research Applications

    Synthesis and Characterization

    • Synthesis Techniques : A cornerstone in the application of this compound lies in the development of synthesis methods for its derivatives, including various substituted tricyclic compounds and tetrahydropyrido annulated derivatives. These methods often involve reactions with different reagents to yield compounds with potential for further evaluation in biological activities (Chen & Liu, 2019).
    • Characterization and Crystal Structure : Detailed structural characterization, including crystal structure analysis, is vital for understanding the properties of these compounds. For instance, studies have been conducted to analyze the molecular geometry, conformations, and supramolecular assemblies in fused tetracyclic derivatives related to pyrimido[5,4-f]azepine (Quintero et al., 2016).

    Biological Activity

    • Antimicrobial and Antifungal Activities : Research has demonstrated the antimicrobial and antifungal potential of derivatives synthesized from the base compound. These activities are significant in the search for new therapeutic agents against various bacterial and fungal strains (Mittal, Sarode, & Vidyasagar, 2011).
    • Antitumor Activity : Some derivatives have been evaluated for their antitumor activities, showing significant effects against certain cancer cell lines. This highlights the compound's potential in contributing to the development of new cancer treatments (Grivsky et al., 1980).

    Advanced Materials

    • Hydrogen Bonding and Molecular Solids : The compound and its derivatives play a role in forming molecular solids with unique properties through strong hydrogen bonds and weak intermolecular interactions. These materials have potential applications in various fields, including electronics and photonics (Wang et al., 2014).

    Conformational Studies

    • Molecular Conformations and Assemblies : Studies on different conformations and supramolecular assemblies provide insights into the structural preferences of these compounds, which is crucial for understanding their reactivity and interactions with biological targets (Quintero et al., 2016).

    Safety And Hazards



    • Consult safety data sheets (SDS) and relevant literature for information on toxicity, handling precautions, and environmental impact.




  • Future Directions



    • Investigate potential applications in drug discovery, agrochemicals, or materials science.

    • Explore modifications to enhance selectivity, potency, or other desirable properties.




    properties

    IUPAC Name

    7-benzyl-4-chloro-2-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H13ClF3N3/c16-13-11-6-7-22(8-10-4-2-1-3-5-10)9-12(11)20-14(21-13)15(17,18)19/h1-5H,6-9H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YREWJHWRHYBMPE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CC2=C1C(=NC(=N2)C(F)(F)F)Cl)CC3=CC=CC=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H13ClF3N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60594031
    Record name 7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60594031
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    327.73 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine

    CAS RN

    647863-01-2
    Record name 4-Chloro-5,6,7,8-tetrahydro-7-(phenylmethyl)-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=647863-01-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60594031
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

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    Synthesis routes and methods II

    Procedure details

    A mixture of 29.6-g (95.7 mmol) of 7-(phenylmethyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol (prepared essentially as described in Example 1, Step A) and 53 mL of phenylphosphonic dichloride in a 250-mL round bottom flask was heated at 150° C. After 2 h, the reaction was judged to be complete by TLC analysis. The mixture was cooled to ambient temperature and poured onto 400 g of ice, transferring with ˜500 mL of ethyl acetate. The aqueous layer was neutralized with solid sodium bicarbonate and the layers separated. The aqueous layer was extracted with two portions of ethyl acetate. The combined organics were washed sequentially with saturated aqueous sodium bicarbonate solution and brine, dried over sodium sulfate and concentrated to give a brown solid. The solid was boiled in 2 L of hexane with charcoal, filtered, and concentrated in vacuo to give 23.9 g (76%) of the title compound as a yellow solid. LC-MS 328.3 (M+1).
    [Compound]
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    ice
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    500 mL
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    Reaction Step Seven
    Yield
    76%

    Synthesis routes and methods III

    Procedure details

    A mixture of 29.6 g (95.7 mmol) of 7-(phenylmethyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol and 53 mL of phenylphosphonic dichloride in a 250-mL round bottom flask was heated at 150° C. After 2 h, the mixture was cooled to ambient temperature and poured onto 400 g of ice, transferring with about 500 mL of ethyl acetate. The aqueous layer was neutralized with solid sodium bicarbonate and the layers separated. The aqueous layer was extracted with two portions of ethyl acetate. The combined organics were washed sequentially with saturated aqueous sodium bicarbonate solution and brine, dried over sodium sulfate and concentrated to give a brown solid. The solid was boiled in 2 L of hexane with charcoal, filtered, and concentrated in vacuo to give the title compound as a yellow solid. LC-MS 328.3 (M+1).
    Quantity
    53 mL
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    ice
    Quantity
    400 g
    Type
    reactant
    Reaction Step Two
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    0 (± 1) mol
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    2 L
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    Quantity
    500 mL
    Type
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    Reaction Step Six

    Synthesis routes and methods IV

    Procedure details

    A mixture of 29.6 g (95.7 mmol) of 7-benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol (prepared essentially as described in Step A, above) and 53 mL of phenylphosphonic dichloride in a 250-mL round bottom flask was heated at 150° C. After 2 h, the reaction was judged to be complete by TLC analysis. The mixture was cooled to ambient temperature and poured onto 400 g of ice, transferring with about 500 mL of ethyl acetate. The aqueous layer was neutralized with solid sodium bicarbonate and the layers separated. The aqueous layer was extracted with two portions of ethyl acetate. The combined organics were washed sequentially with saturated aqueous sodium bicarbonate solution and brine, dried over sodium sulfate and concentrated to give a brown solid. The solid was boiled in 2 L of hexane with charcoal, filtered, and concentrated in vacuo to give the title compound as a yellow solid. LC-MS 328 (M+1).
    Quantity
    29.6 g
    Type
    reactant
    Reaction Step One
    Quantity
    53 mL
    Type
    reactant
    Reaction Step Two
    [Compound]
    Name
    ice
    Quantity
    400 g
    Type
    reactant
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    0 (± 1) mol
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    2 L
    Type
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    Reaction Step Six
    Quantity
    500 mL
    Type
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    Reaction Step Seven

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
    Reactant of Route 2
    Reactant of Route 2
    7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
    Reactant of Route 3
    Reactant of Route 3
    7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
    Reactant of Route 4
    Reactant of Route 4
    7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
    Reactant of Route 5
    7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
    Reactant of Route 6
    7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine

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